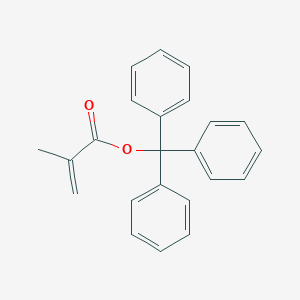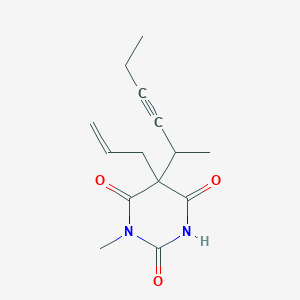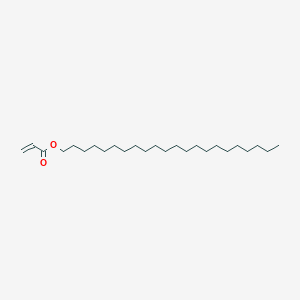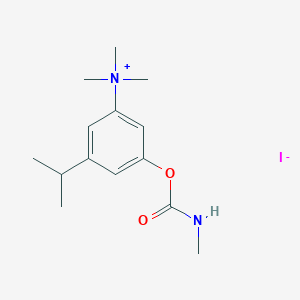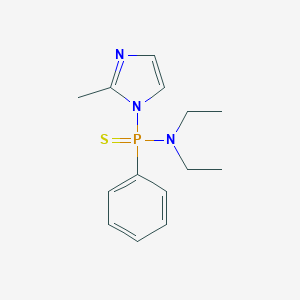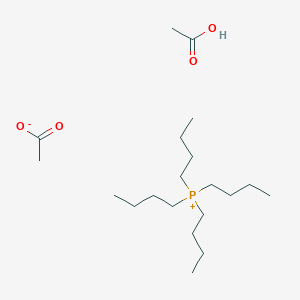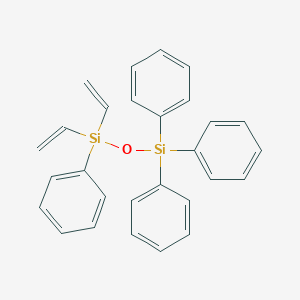
1,1,3,3-四苯基-1,3-二乙烯基二硅氧烷
描述
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of organosilicon precursors. For example, 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane, a related compound, was first prepared by hydrolysis of vinyldimethylmethoxysilane .Chemical Reactions Analysis
Organosilicon compounds can participate in a variety of chemical reactions. They are often used as ligands in organometallic chemistry and as homogeneous catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of organosilicon compounds can vary widely depending on their exact structure. For example, 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane is a colorless liquid with a density of 0.809 g/mL at 25 °C, a melting point of -99 °C, and a boiling point of 139 °C .科学研究应用
Organometallic Chemistry
1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane is used as a ligand in organometallic chemistry . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In this case, the divinyldisiloxane can bind to a metal atom, allowing for various reactions and transformations to occur.
Homogeneous Catalysis
This compound also serves as a homogeneous catalyst . Homogeneous catalysis is a process where the catalyst is in the same phase as the reactants. This allows for a more uniform distribution of the catalyst, leading to more efficient reactions.
Hydrophobization of Surfaces
While not directly related to 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane, similar compounds such as 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane are used for the hydrophobization of glass or silica surfaces . It’s possible that 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane could have similar applications.
安全和危害
Safety and hazards associated with a specific organosilicon compound would depend on its exact structure and properties. For example, 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane is classified as a flammable liquid and has several associated hazard statements, including H225 (highly flammable liquid and vapor), H226 (flammable liquid and vapor), and H315 (causes skin irritation) .
作用机制
Target of Action
1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane is an organosilicon compound . It is primarily used as a ligand in organometallic chemistry and as a homogeneous catalyst . The primary targets of this compound are therefore the metal ions in organometallic complexes .
Mode of Action
The compound interacts with its targets by forming a complex with the metal ions . This interaction results in changes to the electronic structure of the metal ions, which can influence their reactivity .
Biochemical Pathways
As a ligand and catalyst, it likely plays a role in facilitating various chemical reactions, including those involving organometallic complexes .
Result of Action
The molecular and cellular effects of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane’s action are largely dependent on the specific reactions it catalyzes. As a catalyst, it can speed up chemical reactions without being consumed, leading to increased reaction rates and efficiencies .
属性
IUPAC Name |
ethenyl-[ethenyl(diphenyl)silyl]oxy-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26OSi2/c1-3-30(25-17-9-5-10-18-25,26-19-11-6-12-20-26)29-31(4-2,27-21-13-7-14-22-27)28-23-15-8-16-24-28/h3-24H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMYFVKFSFMSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C=C)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane | |
CAS RN |
18769-05-6 | |
| Record name | 1,3-Diethenyl-1,1,3,3-tetraphenyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18769-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane in the synthesis of polymers?
A1: 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane serves as a building block for creating novel polymers. Its vinyl groups (-CH=CH2) are reactive sites that participate in polymerization reactions, specifically platinum-catalyzed hydrosilylation, with α,ω-dihydridopentasiloxanes. [] This allows for the incorporation of the diphenylsiloxane unit into the polymer backbone.
Q2: How does the incorporation of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane influence the properties of the resulting polymers?
A2: The inclusion of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane contributes to the high thermal stability of the resulting copolymers. [] The researchers characterized the thermal properties of these copolymers using differential scanning calorimetry and thermogravimetric analysis, demonstrating their stability in both air and nitrogen environments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





